1-(2-Bromophenyl)-2-(2,4-dinitrophenyl)hydrazine

Beschreibung

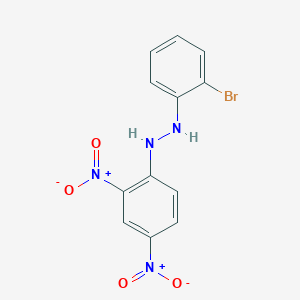

1-(2-Bromophenyl)-2-(2,4-dinitrophenyl)hydrazine is an organic compound that belongs to the class of hydrazines This compound is characterized by the presence of a bromophenyl group and a dinitrophenyl group attached to a hydrazine moiety

Eigenschaften

CAS-Nummer |

896736-84-8 |

|---|---|

Molekularformel |

C12H9BrN4O4 |

Molekulargewicht |

353.13 g/mol |

IUPAC-Name |

1-(2-bromophenyl)-2-(2,4-dinitrophenyl)hydrazine |

InChI |

InChI=1S/C12H9BrN4O4/c13-9-3-1-2-4-10(9)14-15-11-6-5-8(16(18)19)7-12(11)17(20)21/h1-7,14-15H |

InChI-Schlüssel |

CVWHICKFGIOKST-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(2-Bromphenyl)-2-(2,4-Dinitrophenyl)hydrazin beinhaltet typischerweise die Reaktion von 2-Brombenzaldehyd mit 2,4-Dinitrophenylhydrazin. Die Reaktion wird in einem geeigneten Lösungsmittel wie Ethanol oder Methanol unter Rückflussbedingungen durchgeführt. Das Reaktionsgemisch wird anschließend abgekühlt und das Produkt durch Filtration und Umkristallisation isoliert.

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für 1-(2-Bromphenyl)-2-(2,4-Dinitrophenyl)hydrazin nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses beinhalten. Dies würde die Optimierung von Reaktionsbedingungen wie Temperatur, Lösungsmittel und Reaktionszeit umfassen, um die Ausbeute und Reinheit zu maximieren. Die industrielle Produktion kann auch die Verwendung von kontinuierlichen Strömungsreaktoren beinhalten, um die Effizienz und Skalierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen

1-(2-Bromphenyl)-2-(2,4-Dinitrophenyl)hydrazin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Nitro- und Bromderivate zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von Aminderivaten führen.

Substitution: Das Bromatom in der Bromphenylgruppe kann durch andere Nukleophile substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden häufig verwendet.

Substitution: Nukleophile wie Natriummethoxid (NaOCH₃) oder Kaliumcyanid (KCN) können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Nitro- und Bromderivaten.

Reduktion: Bildung von Aminderivaten.

Substitution: Bildung von substituierten Phenylderivaten.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 1-(2-Bromphenyl)-2-(2,4-Dinitrophenyl)hydrazin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann mit Enzymen und Proteinen interagieren, was zu einer Hemmung oder Aktivierung verschiedener biochemischer Prozesse führt. Das Vorhandensein der Bromphenyl- und Dinitrophenylgruppen trägt zu seiner Reaktivität und Fähigkeit bei, stabile Komplexe mit biologischen Molekülen zu bilden.

Wirkmechanismus

The mechanism of action of 1-(2-Bromophenyl)-2-(2,4-dinitrophenyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical processes. The presence of the bromophenyl and dinitrophenyl groups contributes to its reactivity and ability to form stable complexes with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1-(2-Chlorphenyl)-2-(2,4-Dinitrophenyl)hydrazin: Ähnliche Struktur, aber mit einem Chloratom anstelle von Brom.

1-(2-Fluorphenyl)-2-(2,4-Dinitrophenyl)hydrazin: Ähnliche Struktur, aber mit einem Fluoratom anstelle von Brom.

1-(2-Methylphenyl)-2-(2,4-Dinitrophenyl)hydrazin: Ähnliche Struktur, aber mit einer Methylgruppe anstelle von Brom.

Einzigartigkeit

1-(2-Bromphenyl)-2-(2,4-Dinitrophenyl)hydrazin ist aufgrund des Vorhandenseins des Bromatoms einzigartig, das eine eindeutige chemische Reaktivität und Eigenschaften verleiht. Das Bromatom kann an verschiedenen Substitutionsreaktionen teilnehmen, was die Verbindung für synthetische Anwendungen vielseitig einsetzbar macht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.